molecular formula C10H14N4O3 B12648509 m-(3-Hydrazino-3-oxopropoxy)benzohydrazide CAS No. 40835-49-2

m-(3-Hydrazino-3-oxopropoxy)benzohydrazide

Cat. No.: B12648509
CAS No.: 40835-49-2
M. Wt: 238.24 g/mol
InChI Key: BQCNQKVFYWCAKM-UHFFFAOYSA-N
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Description

m-(3-Hydrazino-3-oxopropoxy)benzohydrazide is a chemical compound with the molecular formula C10H14N4O3. It is known for its unique structure, which includes both hydrazino and oxopropoxy functional groups attached to a benzohydrazide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-(3-Hydrazino-3-oxopropoxy)benzohydrazide typically involves the reaction of 3-(3-Hydrazinyl-3-oxopropoxy)benzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

m-(3-Hydrazino-3-oxopropoxy)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

m-(3-Hydrazino-3-oxopropoxy)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of m-(3-Hydrazino-3-oxopropoxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Hydrazinyl-3-oxopropoxy)benzoic acid hydrazide
  • Benzoic acid, 3-(3-hydrazinyl-3-oxopropoxy)-, hydrazide

Uniqueness

Its structure allows for diverse interactions with biological targets, making it a valuable compound in research and development .

Properties

CAS No.

40835-49-2

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-(3-hydrazinyl-3-oxopropoxy)benzohydrazide

InChI

InChI=1S/C10H14N4O3/c11-13-9(15)4-5-17-8-3-1-2-7(6-8)10(16)14-12/h1-3,6H,4-5,11-12H2,(H,13,15)(H,14,16)

InChI Key

BQCNQKVFYWCAKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCC(=O)NN)C(=O)NN

Origin of Product

United States

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